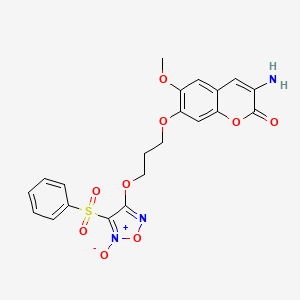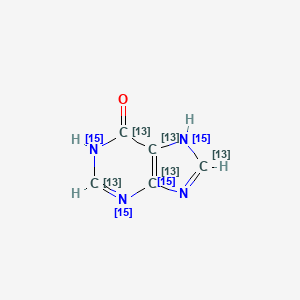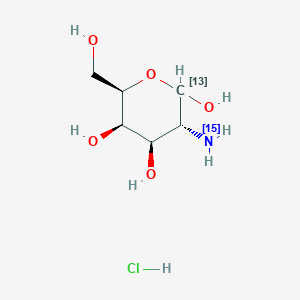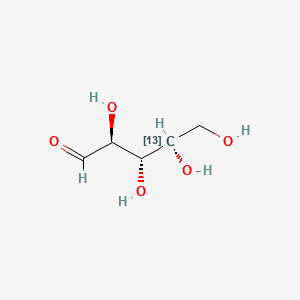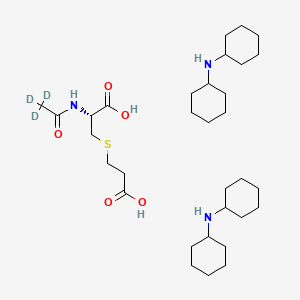
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-cysteine, an amino acid, and is often used in metabolic and nutritional research. The compound is characterized by its molecular formula C29H59N3O5S and a molecular weight of 600.87 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves the acetylation of L-cysteine followed by the introduction of a carboxyethyl group. The reaction typically requires the use of acetic anhydride and a suitable base, such as pyridine, to facilitate the acetylation process. The carboxyethyl group is introduced through a nucleophilic substitution reaction using a carboxyethylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The acetyl and carboxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to investigate metabolic pathways.
Biology: It is used to study the role of cysteine in protein synthesis and function.
Medicine: The compound is used in pharmacokinetic studies to understand the metabolism of cysteine-containing drugs.
Industry: It is used in the production of labeled amino acids for research and development purposes.
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a chelating agent. It binds to metal ions, particularly heavy metals, to form stable complexes. This property is utilized in various experimental applications to study metal ion interactions and their effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-carboxyethyl)-L-cysteine: The non-deuterated version of the compound.
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-13C3: A similar compound labeled with carbon-13 isotopes.
S-Propylcysteine: Another cysteine derivative used in similar research applications
Uniqueness
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is unique due to its deuterium labeling, which provides distinct advantages in tracer studies and metabolic research. The deuterium atoms make it easier to track the compound in biological systems using mass spectrometry .
Properties
Molecular Formula |
C32H59N3O5S |
|---|---|
Molecular Weight |
600.9 g/mol |
IUPAC Name |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/2C12H23N.C8H13NO5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h2*11-13H,1-10H2;6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t;;6-/m..0/s1/i;;1D3 |
InChI Key |
AOBVWIWUTOTQQN-BPIHZRJMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
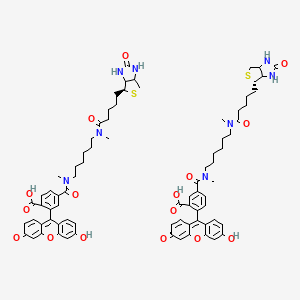
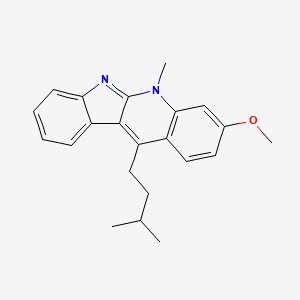
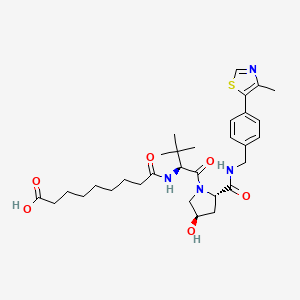
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
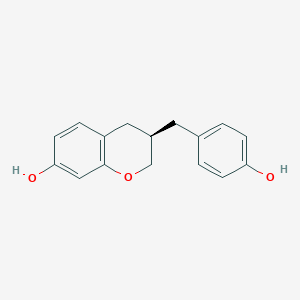
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
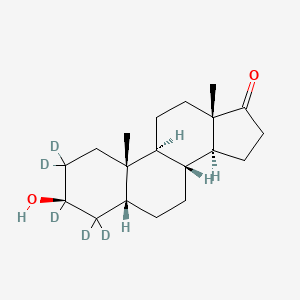
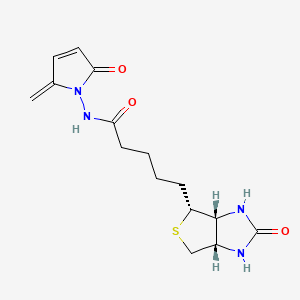
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
